molecular formula C12H24NO4+ B11821017 [(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium

[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium

Cat. No.: B11821017
M. Wt: 246.32 g/mol
InChI Key: IGQBPDJNUXPEMT-SNVBAGLBSA-O
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Description

1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-, inner salt, (2R)-, also known as Isovaleryl-L-carnitine, is a derivative of L-carnitine. This compound is notable for its role in the transport of fatty acids into the mitochondria, where they are oxidized to produce energy. It is a zwitterionic compound, meaning it has both positive and negative charges within the same molecule, which contributes to its unique chemical properties .

Preparation Methods

The synthesis of 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-, inner salt, (2R)- typically involves the esterification of L-carnitine with isovaleric acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. Industrial production methods may involve more advanced techniques such as continuous flow reactors to increase yield and efficiency .

Chemical Reactions Analysis

1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-, inner salt, (2R)- undergoes various chemical reactions, including:

Scientific Research Applications

1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-, inner salt, (2R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-, inner salt, (2R)- involves its role in the transport of fatty acids into the mitochondria. It binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. The molecular targets include carnitine acyltransferases, which are enzymes that catalyze the transfer of acyl groups from fatty acids to carnitine .

Comparison with Similar Compounds

Similar compounds to 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-, inner salt, (2R)- include:

Properties

Molecular Formula

C12H24NO4+

Molecular Weight

246.32 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium

InChI

InChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/p+1/t10-/m1/s1

InChI Key

IGQBPDJNUXPEMT-SNVBAGLBSA-O

Isomeric SMILES

CC(C)CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C

Canonical SMILES

CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C

Origin of Product

United States

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